molecular formula C11H16N2O2 B13033160 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13033160
M. Wt: 208.26 g/mol
InChI Key: KSWHLSMXAMTNLI-UHFFFAOYSA-N
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Description

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CID 14193103), has the molecular formula C₇H₁₀N₂ and a planar bicyclic geometry stabilized by conjugated π-electrons . The target compound introduces a 7-isopropyl substituent and a carboxylic acid group at position 1, which significantly alter its physicochemical and pharmacological properties compared to the parent scaffold.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)8-3-4-13-6-12-10(11(14)15)9(13)5-8/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

KSWHLSMXAMTNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN2C=NC(=C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid typically involves multi-step reactions that include cyclization and functional group modifications. These reactions are designed to construct the imidazo-pyridine framework while introducing the isopropyl and carboxylic acid substituents.

Key Synthetic Steps

  • Condensation Reaction :

    • Appropriate starting materials such as amines or pyridine derivatives are condensed under acidic or basic conditions to form intermediates.
    • Cyclization occurs to establish the fused imidazole-pyridine ring system.
  • Ester Hydrolysis :

    • If an ester precursor (e.g., methyl ester) is used, hydrolysis is performed under acidic or basic conditions to yield the carboxylic acid functionality.
  • Functionalization :

    • The introduction of the isopropyl group can be achieved through alkylation using reagents such as iodomethane or other alkyl halides under basic conditions.
  • Reduction :

    • Hydrogenation may be employed to reduce unsaturated bonds in intermediates to achieve the tetrahydro configuration.

Reaction Conditions

Cyclization

  • Reagents : Acid anhydrides or phosphorus oxychloride are commonly used.
  • Temperature : Reactions are conducted at elevated temperatures (e.g., reflux conditions) to promote cyclization.
  • Solvents : Ethanol or dichloromethane are typical solvents for these reactions.

Hydrolysis

  • Reagents : Acidic (e.g., HCl) or basic (e.g., NaOH) solutions.
  • Temperature : Room temperature to moderate heat (~50°C).
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress.

Purification Techniques

After synthesis, purification steps are essential to isolate and refine the compound:

Extraction

  • Organic solvents like ethyl acetate are used for liquid-liquid extraction.
  • Saturated brine washes help remove impurities from the organic phase.

Column Chromatography

  • Silica gel column chromatography is employed for final purification.
  • Elution solvents include mixtures of methanol and dichloromethane.

Crystallization

  • The purified compound may be recrystallized from solvents such as ethanol or acetone to achieve high purity.

Reaction Monitoring and Characterization

To ensure successful synthesis and high yield:

  • Monitoring Techniques :
    • TLC and high-performance liquid chromatography (HPLC) are used for tracking reaction progress.
    • Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity.

Data Table: Summary of Key Parameters

Step Reagents/Conditions Solvent Temperature Monitoring Method
Condensation Acid anhydride/phosphorus oxychloride Dichloromethane Reflux TLC
Cyclization Heat Ethanol Room temp TLC
Hydrolysis NaOH/HCl Water ~50°C TLC
Purification Silica gel column chromatography Methanol/Dichloromethane Room temp NMR, IR

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₁H₁₆N₂O₂ (estimated based on core structure modifications).
  • Functional Groups : The carboxylic acid at position 1 enhances hydrogen-bonding capacity, while the bulky isopropyl group at position 7 likely influences steric interactions in biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents Core Structure Key Properties/Applications Reference
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid 1-COOH, 7-isopropyl Imidazo[1,5-a]pyridine Potential modulator of ion channels or GPCRs (inferred from analogs)
(R)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (R-Fadrozole) 5-(p-cyanophenyl) Imidazo[1,5-a]pyridine Aldosteronism treatment; >97% enantiomeric excess
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives 1-Cl, pyrazine core Imidazo[1,5-a]pyrazine Dual orexin receptor antagonists (sleep promotion)
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 1-COOEt, 7-Br Imidazo[1,5-a]pyridine Intermediate in drug synthesis; bromine enhances electrophilic reactivity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 2-COOMe, pyrazine core Imidazo[1,2-a]pyrazine Lower similarity (0.75) due to pyrazine core and ring fusion position

Key Observations :

  • Core Structure: Pyridine vs. pyrazine cores (e.g., vs. 6) influence electronic properties and binding affinity.
  • Substituent Position : The 1-carboxylic acid group in the target compound contrasts with 1-chloro () or 1-ester () substituents, impacting solubility and metabolic stability.
  • Steric Effects : The 7-isopropyl group in the target compound may reduce off-target interactions compared to smaller substituents like methyl or halogens .

Pharmacological and Physicochemical Properties

Melting Points and Stability :

  • The target compound’s hydrochloride salt is commercially available (), suggesting stable salt formation.
  • Analogous compounds like Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hydrate exhibit mp 164–167°C (), while triazolo-pyrimidine derivatives () show higher melting points (~206°C) due to rigid fused rings.

Bioactivity :

  • R-Fadrozole () demonstrates high enantioselectivity (>97% ee) for aldosterone modulation, whereas pyrazine-based orexin antagonists () prioritize lipophilicity for blood-brain barrier penetration.
  • The carboxylic acid group in the target compound may limit CNS activity but improve renal clearance compared to ester derivatives .

Biological Activity

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

The molecular formula for 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is C11H16N2O2C_{11}H_{16}N_2O_2 with a molecular weight of approximately 208.26 g/mol. Its structure features a tetrahydroimidazopyridine core that is crucial for its biological interactions.

Antiviral Activity

Research has indicated that derivatives of tetrahydroimidazo compounds exhibit antiviral properties. For instance, studies have shown that certain isomers of similar compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The (R)-enantiomer of related compounds demonstrated significant potency with an EC50 in the nanomolar range against resistant strains of HIV-1 .

Antiparasitic Activity

In a study focusing on antiprotozoal activity, compounds similar to 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid were evaluated for their efficacy against Plasmodium species. The results indicated varying degrees of activity depending on structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For example, the presence of different substituents on the imidazo ring can enhance or diminish its biological efficacy. The SAR studies suggest that specific functional groups contribute to increased potency against various targets.

Table 1: Biological Activity Overview

Activity TypeCompound VariantEC50 (nM)Reference
Antiviral (HIV-1)(R)-enantiomer of related NNRTIs1.5 - 3.0
AntiparasiticTetrahydroimidazo derivativesVaries
General SAR FindingsVarious substituentsN/A

Case Study 1: HIV-1 Inhibition

A notable study investigated the inhibitory effects of several tetrahydroimidazo derivatives on HIV-1 reverse transcriptase. The (R)-enantiomer exhibited an EC50 value lower than 2 nM against wild-type and mutant strains. This study underscores the importance of chirality in enhancing antiviral efficacy and provides insights into potential therapeutic applications .

Case Study 2: Antiparasitic Efficacy

Another investigation focused on the antiparasitic activity of imidazo derivatives against Plasmodium falciparum. Compounds were tested in vitro and showed promising results with some derivatives achieving IC50 values below 100 nM. This highlights the potential for developing new antimalarial agents based on the imidazo framework .

Q & A

Basic: What spectroscopic techniques are essential for confirming the structure and purity of 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid?

Answer:
Structural confirmation requires a combination of IR spectroscopy (to identify functional groups like carboxylic acid C=O stretching at ~1700 cm⁻¹ and imidazole ring vibrations), ¹H/¹³C NMR (to assign proton and carbon environments, such as the isopropyl group’s methyl resonances at ~1.2 ppm and tetrahydroimidazo ring signals), and high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy. For purity assessment, elemental analysis (C, H, N) is critical, though slight discrepancies (e.g., ±0.3% for nitrogen) between experimental and theoretical values may arise due to hygroscopicity or solvent retention .

Basic: What synthetic strategies are commonly employed for imidazo[1,5-a]pyridine derivatives, and how are they adapted for this compound?

Answer:
One-pot multicomponent reactions are frequently used for imidazo[1,5-a]pyridine scaffolds. For example:

  • Cyclocondensation : Reacting aminopyridines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form the tetrahydroimidazo core.
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 66–67% yields in 30 minutes for similar compounds) by reducing side reactions .
    For the 7-isopropyl variant, introducing the isopropyl group may involve alkylation of a precursor or using pre-functionalized building blocks (e.g., isopropyl ketones) .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent selection, catalyst design, and temperature optimization. For example:

  • Reaction path searching : Identifies low-energy intermediates, reducing trial-and-error experimentation.
  • Machine learning : Analyzes historical reaction data (e.g., yields under varying conditions) to recommend optimal parameters.
    This approach, as demonstrated by ICReDD, shortens development time by 30–50% and improves yield reproducibility .

Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?

Answer:
Minor deviations (e.g., 0.2–0.5% in nitrogen content) may arise from:

  • Incomplete combustion during analysis: Validate via alternative techniques like X-ray crystallography or HRMS.
  • Residual solvents : Dry samples under high vacuum (≤10⁻³ mbar) for 24 hours before analysis.
  • Hygroscopicity : Store compounds in desiccators with anhydrous CaCl₂. Cross-validation with ¹³C NMR integration can confirm stoichiometric ratios .

Advanced: What strategies mitigate signal overlap in NMR spectra for complex imidazo-pyridine derivatives?

Answer:

  • 2D NMR : Use HSQC (¹H-¹³C correlation) to resolve overlapping proton signals (e.g., tetrahydroimidazo ring protons at 2.5–4.0 ppm).
  • Variable-temperature NMR : Reduces broadening caused by conformational exchange in the tetrahydro ring.
  • Deuterated solvents : DMSO-d₆ or CDCl₃ enhance resolution for carboxylic acid protons (~12–14 ppm) .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC (e.g., >95% purity retention).
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photooxidation (λmax shifts >5 nm).
  • Long-term storage : -20°C under argon prevents oxidation of the tetrahydroimidazo ring .

Advanced: What methodological challenges arise in scaling up the synthesis of this compound?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling (≤5°C/min) to prevent thermal runaway during cyclization.
  • Solvent selection : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., EtOAc) for large-scale extractions.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Advanced: How can researchers validate the biological activity of derivatives without reliable commercial standards?

Answer:

  • In silico docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
  • Positive controls : Synthesize or procure structurally validated analogs (e.g., imidazo[1,2-a]pyridine-3-carboxamides) with known IC₅₀ values .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Waste disposal : Segregate acidic waste (carboxylic acid moiety) from organic solvents and neutralize with NaHCO₃ before disposal.
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure, as imidazo derivatives may exhibit uncharacterized toxicity .

Advanced: How do substituents on the imidazo-pyridine core influence physicochemical properties?

Answer:

  • LogP optimization : The isopropyl group increases hydrophobicity (LogP +0.5), enhancing membrane permeability.
  • Carboxylic acid moiety : Improves water solubility (~2 mg/mL at pH 7.4) but requires pH adjustment (e.g., sodium salt formation) for in vivo studies.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the ring but reduce bioavailability .

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